

4-(tetrahydropyran-4-yloxy)aniline molecular weight and formula

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Compound of Interest

Compound Name: 4-(Tetrahydropyran-4-yloxy)aniline

Cat. No.: B1345294

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In-Depth Technical Guide: 4-(tetrahydropyran-4-yloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tetrahydropyran-4-yloxy)aniline is a key chemical intermediate prominently featured in medicinal chemistry and drug discovery. Its unique structural combination of an aniline moiety and a tetrahydropyran ring makes it a valuable building block for the synthesis of complex molecules with significant biological activity. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the development of targeted therapeutics, particularly as a precursor to kinase inhibitors.

Core Molecular Data

The fundamental molecular and chemical properties of **4-(tetrahydropyran-4-yloxy)aniline** are summarized in the table below for quick reference.

Property	Value
Molecular Formula	C ₁₁ H ₁₅ NO ₂
Molecular Weight	193.24 g/mol
CAS Number	917483-71-7
Appearance	Varies (often a solid)
Purity	Typically ≥99% for synthetic applications
Solubility	Soluble in common organic solvents
Storage	Store in a cool, dry place

Synthesis Protocol: Etherification via Mitsunobu Reaction

A robust and widely applicable method for the synthesis of **4-(tetrahydropyran-4-yloxy)aniline** is the Mitsunobu reaction. This reaction facilitates the etherification of a phenol with a secondary alcohol, offering high yields and stereochemical control. The general principle involves the activation of the alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by the phenol.

Experimental Protocol

Materials:

- 4-Aminophenol
- Tetrahydropyran-4-ol
- Triphenylphosphine (PPh₃)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate

- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

Procedure:

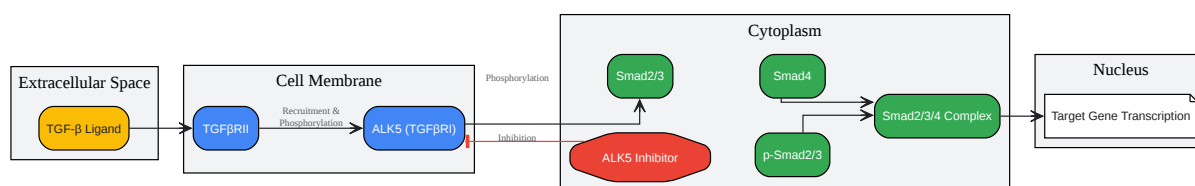
- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-aminophenol (1.0 equivalent) and anhydrous tetrahydrofuran (THF). Stir the solution until the 4-aminophenol is fully dissolved.
- **Addition of Reagents:** To the stirred solution, add tetrahydropyran-4-ol (1.2 equivalents) followed by triphenylphosphine (1.5 equivalents).
- **Initiation of Reaction:** Cool the reaction mixture to 0°C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
- **Reaction Progression:** After the addition of DIAD is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
- **Extraction:** Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **4-(tetrahydropyran-4-yloxy)aniline**.

Application in Drug Discovery: A Precursor to ALK5 Inhibitors

4-(tetrahydropyran-4-yloxy)aniline serves as a crucial building block in the synthesis of potent and selective inhibitors of Activin-receptor like kinase 5 (ALK5), also known as the Transforming Growth Factor- β (TGF- β) type I receptor.[1] Dysregulation of the TGF- β signaling pathway is implicated in a variety of diseases, including cancer and fibrosis, making ALK5 a significant therapeutic target.[1]

TGF- β Signaling Pathway and Inhibition

The canonical TGF- β signaling pathway is initiated by the binding of a TGF- β ligand to the TGF- β type II receptor (TGF β RII), which then recruits and phosphorylates the TGF- β type I receptor (ALK5). Activated ALK5 subsequently phosphorylates downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, and extracellular matrix production. Small molecule inhibitors targeting the ATP-binding site of ALK5 can effectively block this signaling cascade.

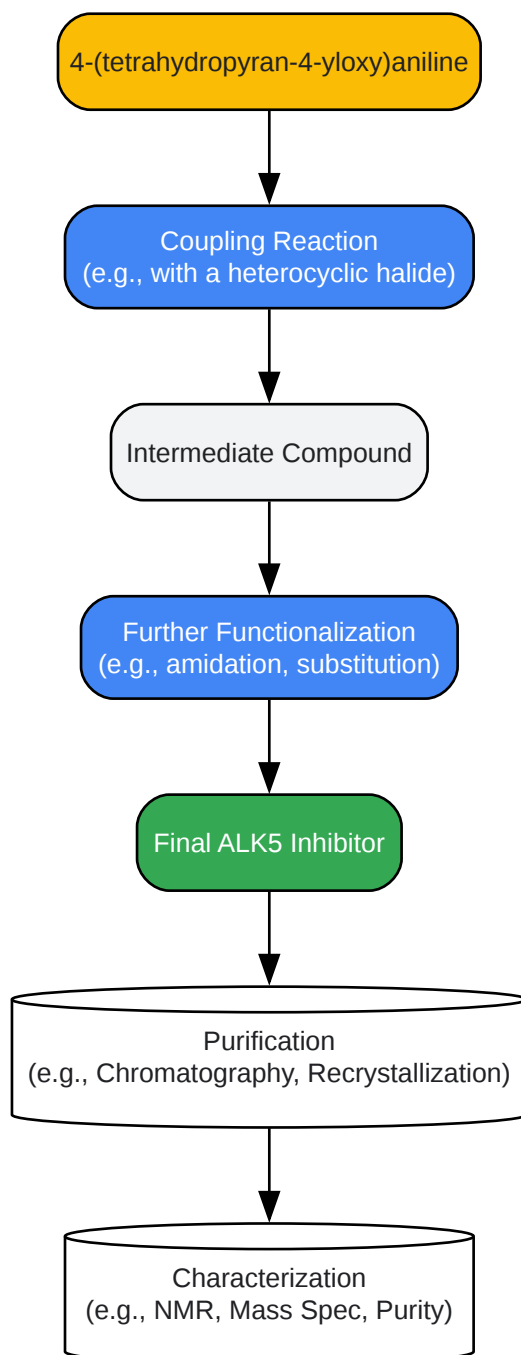


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Caption: TGF- β signaling pathway and the mechanism of ALK5 inhibition.

Synthetic Workflow for an ALK5 Inhibitor

The synthesis of a typical ALK5 inhibitor using **4-(tetrahydropyran-4-yloxy)aniline** as a starting material involves a multi-step process. A representative workflow is outlined below.



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Caption: General synthetic workflow for an ALK5 inhibitor.

Conclusion

4-(tetrahydropyran-4-yloxy)aniline is a versatile and valuable intermediate in the field of drug discovery. Its straightforward synthesis and the desirable physicochemical properties imparted by the tetrahydropyran moiety make it an attractive starting material for the development of novel therapeutics. The successful application of this compound in the synthesis of ALK5 inhibitors highlights its importance in targeting complex signaling pathways implicated in various human diseases. This guide provides foundational knowledge for researchers and scientists working to leverage this important chemical entity in their drug development programs.

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References

- 1. Identification of novel small molecule TGF- β antagonists using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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